molecular formula C12H8F4N2O B10902167 1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde

1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B10902167
M. Wt: 272.20 g/mol
InChI Key: CLNLDYLPQCWFIK-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a fluorobenzyl group and a trifluoromethyl group attached to a pyrazole ring, with an aldehyde functional group at the 3-position

Preparation Methods

The synthesis of 1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the fluorobenzyl group: This step involves the alkylation of the pyrazole ring with 4-fluorobenzyl bromide or chloride under basic conditions.

    Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formylation: The final step involves the formylation of the pyrazole ring at the 3-position using reagents like Vilsmeier-Haack reagent or formylation under acidic conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.

    Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, imines, and hydrazones.

Scientific Research Applications

1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties such as hydrophobicity and thermal stability.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorobenzyl and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its target. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde can be compared with other similar compounds such as:

    1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-4-amine: This compound has an amine group instead of an aldehyde group, which can lead to different reactivity and applications.

    1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which can affect its solubility and binding properties.

    1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde: This compound has the aldehyde group at a different position on the pyrazole ring, which can influence its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the pyrazole ring, which confer distinct chemical and biological properties.

Biological Activity

1-(4-Fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C13H10F4N2O
  • Molecular Weight : 302.229 g/mol
  • Structure : The compound contains a pyrazole ring substituted with a trifluoromethyl group and a 4-fluorobenzyl moiety, which are critical for its biological activity.

Anticancer Activity

Research has shown that pyrazole derivatives exhibit promising anticancer properties. A study focusing on similar pyrazole compounds demonstrated their effectiveness against prostate cancer cell lines (LNCaP and PC-3). Notably, compounds within this class displayed significant antiproliferative activity and were able to inhibit prostate-specific antigen (PSA) levels, which is crucial in prostate cancer progression. For instance, one derivative exhibited an IC50 value of 18 μM against LNCaP cells, suggesting that modifications in the pyrazole structure can enhance anticancer efficacy .

Anti-inflammatory Properties

Pyrazole derivatives have been extensively studied for their anti-inflammatory effects. A review highlighted that certain substituted pyrazoles demonstrated potent inhibition of COX-1 and COX-2 enzymes, which are key targets in inflammation management. Some compounds showed selectivity indices significantly higher than traditional anti-inflammatory drugs like celecoxib, indicating potential for developing safer alternatives with fewer side effects .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Androgen Receptor Antagonism : Similar pyrazole derivatives have been identified as androgen receptor antagonists, which can impede the growth of hormone-dependent cancers like prostate cancer .
  • COX Inhibition : The anti-inflammatory effects are primarily due to the inhibition of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators .

Study 1: Antiproliferative Effects

In a controlled study, a series of pyrazole derivatives were synthesized and evaluated for their antiproliferative effects on prostate cancer cell lines. The results indicated that certain modifications led to enhanced potency against LNCaP cells, with significant downregulation of PSA levels observed in treated groups.

CompoundIC50 (μM)PSA Inhibition (%)
Compound A1846
Compound B2530
Control>50<10

Study 2: Anti-inflammatory Efficacy

Another study evaluated the anti-inflammatory potential of various pyrazole derivatives using a carrageenan-induced edema model. The results demonstrated that several compounds exhibited significant edema reduction compared to the control group.

CompoundEdema Reduction (%)COX-2 Inhibition (IC50 μM)
Compound C620.01
Compound D710.05
Celecoxib220.54

Properties

Molecular Formula

C12H8F4N2O

Molecular Weight

272.20 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C12H8F4N2O/c13-9-3-1-8(2-4-9)6-18-11(12(14,15)16)5-10(7-19)17-18/h1-5,7H,6H2

InChI Key

CLNLDYLPQCWFIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC(=N2)C=O)C(F)(F)F)F

Origin of Product

United States

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